molecular formula C13H29ClN2O2 B13638675 tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride

tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride

Katalognummer: B13638675
Molekulargewicht: 280.83 g/mol
InChI-Schlüssel: HNODUAOXKMBION-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride is a chemical compound widely used in scientific research. Its versatility allows for diverse applications, including drug discovery and chemical synthesis. The compound is known for its stability and reactivity, making it a valuable tool in various fields of study.

Vorbereitungsmethoden

The synthesis of tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 5-[(propan-2-yl)amino]pentyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride can be compared with similar compounds such as tert-butyl carbamate and other carbamate derivatives. While these compounds share some structural similarities, tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride is unique in its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .

Conclusion

Tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride is a versatile and valuable compound in scientific research. Its unique properties and wide range of applications make it an essential tool in various fields, from chemistry and biology to medicine and industry.

Eigenschaften

Molekularformel

C13H29ClN2O2

Molekulargewicht

280.83 g/mol

IUPAC-Name

tert-butyl N-[5-(propan-2-ylamino)pentyl]carbamate;hydrochloride

InChI

InChI=1S/C13H28N2O2.ClH/c1-11(2)14-9-7-6-8-10-15-12(16)17-13(3,4)5;/h11,14H,6-10H2,1-5H3,(H,15,16);1H

InChI-Schlüssel

HNODUAOXKMBION-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCCCCCNC(=O)OC(C)(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.